1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
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Overview
Description
1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one (let’s call it Compound X for brevity) is a fascinating heterocyclic compound. Its complex name reflects its intricate structure, which contains both quinoline and dithiolo rings. Here’s a breakdown:
Quinoline Ring: The quinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It imparts unique properties to Compound X.
Dithiolo Ring: The dithiolo ring consists of two sulfur atoms and three carbon atoms, forming a five-membered ring. This sulfur-rich moiety contributes to the compound’s reactivity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Condensation Reaction:
Industrial Production: Industrial-scale production typically involves optimizing the synthetic route for efficiency, yield, and safety. Specific conditions and catalysts may vary based on the manufacturer’s proprietary methods.
Chemical Reactions Analysis
Compound X undergoes various reactions due to its unique structure:
Oxidation: The thioxo group (S=) can be oxidized to a sulfoxide (S=O) or a sulfone (S=O₂).
Reduction: Reduction of the quinoline ring can yield different products.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and Lewis acids are often used.
Major Products: These reactions lead to diverse derivatives with altered properties.
Scientific Research Applications
Compound X finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with enzymes, receptors, or DNA.
Medicine: Potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Industry: In materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular processes or pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its dual quinoline-dithiolo structure. Similar compounds include other quinolines, dithiolo derivatives, and heterocyclic systems with sulfur atoms.
Properties
Molecular Formula |
C17H17NOS3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NOS3/c1-6-13(19)18-12-8-10(3)9(2)7-11(12)14-15(17(18,4)5)21-22-16(14)20/h6-8H,1H2,2-5H3 |
InChI Key |
CUSMLHVLNXWILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=C |
Origin of Product |
United States |
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